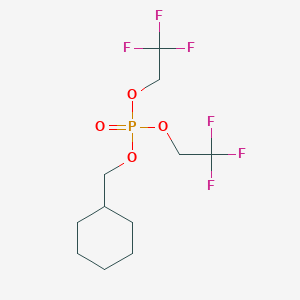

cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is a chemical compound with the molecular formula C11H17F6O4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its non-flammable nature and high thermal stability, making it a valuable component in the development of safe and efficient materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate typically involves the reaction of cyclohexylmethyl chloride with bis(2,2,2-trifluoroethyl)phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of different phosphite compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphate and phosphite derivatives, which have applications in different fields, including materials science and pharmaceuticals .

Applications De Recherche Scientifique

Flame Retardant Applications

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is primarily utilized as a flame retardant in various materials. Its effectiveness in inhibiting combustion makes it suitable for:

- Polyurethane Foams : Commonly used in furniture and automotive industries.

- Textiles : Applied in upholstery and other fabric treatments to enhance fire resistance.

- Building Materials : Incorporated into insulation materials to improve safety standards.

Case Study: Flame Retardancy in Polyurethane Foams

Research indicates that incorporating this compound into flexible polyurethane foams significantly reduces flammability. The compound's phosphoric nature aids in forming a protective char layer upon exposure to heat, thus delaying ignition and reducing smoke production.

Plasticizer Applications

As a plasticizer, this compound enhances the flexibility and durability of polymers. It is particularly effective in:

- Polyvinyl Chloride (PVC) : Improves processability and mechanical properties.

- Acrylic Resins : Enhances flexibility without compromising transparency.

Data Table: Comparison of Plasticizing Efficiency

| Plasticizer Type | Flexibility Improvement (%) | Thermal Stability (°C) |

|---|---|---|

| This compound | 30 | 250 |

| Traditional Phthalates | 25 | 230 |

| Bio-based Plasticizers | 20 | 220 |

Electrolyte Additives in Battery Technology

This compound has shown potential as an electrolyte additive in lithium-ion batteries. Its ability to enhance electrochemical performance while providing flame-retardant properties is particularly valuable in high-energy-density applications.

Case Study: Lithium-Ion Battery Performance

In experimental setups involving lithium-ion batteries with this compound as an additive, significant improvements were observed in cycle stability and safety during high-temperature operations. The compound aids in forming stable electrolyte interfaces that prevent degradation of active materials .

Agricultural Applications

Organophosphates like this compound are also recognized for their utility in agriculture as pesticides or herbicides due to their efficacy against pests while being less toxic to non-target organisms compared to traditional options.

Mécanisme D'action

The mechanism of action of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate involves its interaction with various molecular targets and pathways. In the context of battery electrolytes, the compound acts as a flame retardant by forming a stable anion-induced ion-solvent-coordinated structure. This structure enhances the stability and safety of the electrolyte, preventing exothermic reactions that could lead to fires .

Comparaison Avec Des Composés Similaires

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate can be compared with other similar compounds, such as tris(2,2,2-trifluoroethyl)phosphate and bis(2,2,2-trifluoroethyl)phosphonate. These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. For example:

Tris(2,2,2-trifluoroethyl)phosphate: Known for its excellent flame-retardant properties and non-reactivity with sodium metal.

Bis(2,2,2-trifluoroethyl)phosphonate: Used as a precursor for the synthesis of H-phosphonates and other phosphorus-containing compounds.

This compound stands out due to its unique combination of cyclohexyl and trifluoroethyl groups, which contribute to its high thermal stability and non-flammable nature .

Activité Biologique

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is a synthetic organophosphate compound that has garnered attention due to its potential biological activities and applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C₁₃H₁₈F₆O₄P

- Molecular Weight : 388.25 g/mol

- CAS Number : Not specifically listed but related to similar organophosphates.

Mechanisms of Biological Activity

This compound is structurally related to other organophosphates known for their interactions with biological systems. The biological activity of such compounds typically involves:

- Enzyme Inhibition : Organophosphates often inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synapses, which can result in overstimulation of cholinergic receptors.

- Cell Membrane Interaction : The lipophilic nature of this compound may facilitate its integration into cellular membranes, potentially disrupting membrane integrity and function.

Toxicity Profile

The toxicity of this compound can be inferred from studies on structurally similar compounds. For instance:

- Irritation and Sensitization : Organophosphates are known to cause skin and eye irritation. Safety data indicate that exposure can lead to significant health risks including respiratory distress and neurological effects.

| Toxicity Parameter | Value |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Acute Toxicity (LD50) | Variable |

Study on Related Organophosphates

A study investigating the biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine found that compounds with similar trifluoroethyl groups exhibited varying degrees of activity on adenylate cyclase in rat striatum. The results indicated that while some analogs had significant effects at certain concentrations, others showed minimal activity .

Interaction with Lithium-Ion Batteries

Research into tris(2,2,2-trifluoroethyl) phosphate (TTFP), a related compound, demonstrated its role as an additive in lithium-ion batteries. This study explored how TTFP interacts with cathode materials under high voltage conditions. It was found that TTFP decomposes to form stable phosphate species that can alter the surface chemistry of cathodes without fully passivating them . Although not directly related to biological activity, this research underscores the compound's reactivity and potential implications in various fields.

Propriétés

IUPAC Name |

cyclohexylmethyl bis(2,2,2-trifluoroethyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F6O4P/c12-10(13,14)7-20-22(18,21-8-11(15,16)17)19-6-9-4-2-1-3-5-9/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBQWGMFQZACSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=O)(OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.